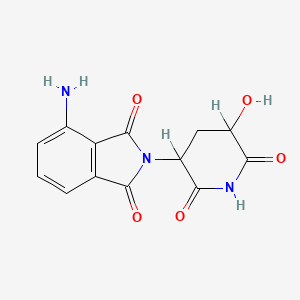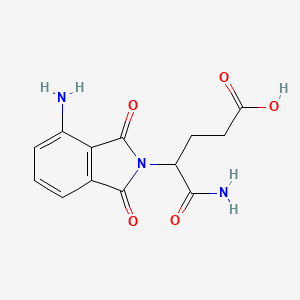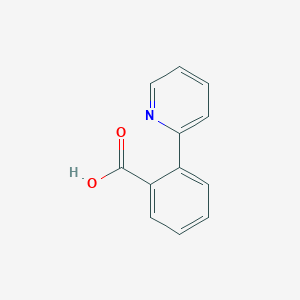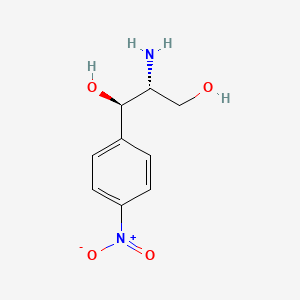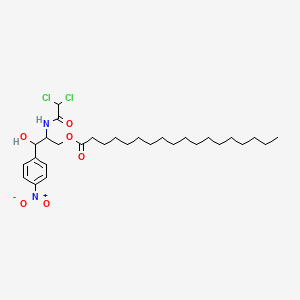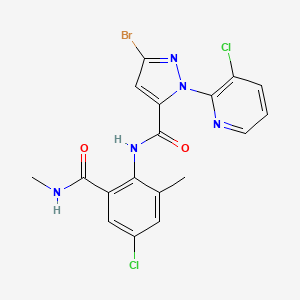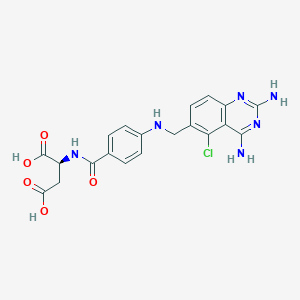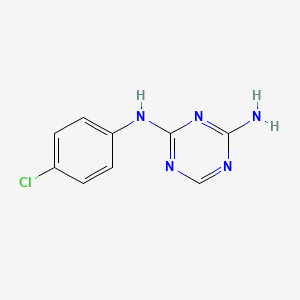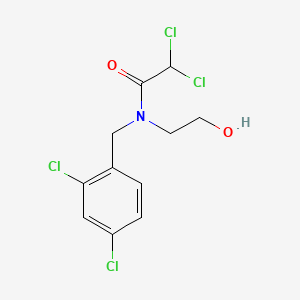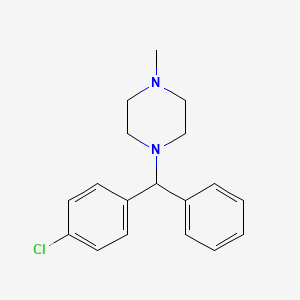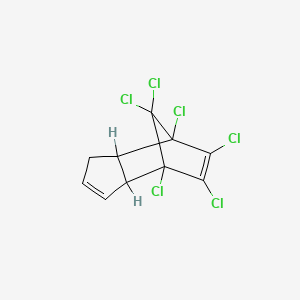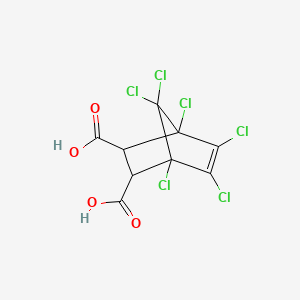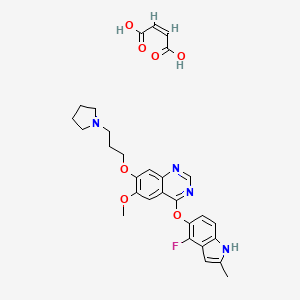
Cediranib maleate
Overview
Description
Cediranib maleate is a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. It is being developed by AstraZeneca as a potential anti-cancer chemotherapeutic agent for oral administration . This compound is known for its ability to inhibit all three VEGF receptors, which play a crucial role in angiogenesis and tumor growth .
Mechanism of Action
Target of Action
Cediranib maleate is a potent and selective inhibitor of all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth .
Mode of Action
This compound acts by inhibiting the tyrosine kinase activity of the VEGF receptors . It competes with adenosine triphosphate (ATP) for binding to the kinase domain of these receptors, thereby blocking the signal transduction and preventing the activation of downstream pathways that promote angiogenesis . This blockade at the VEGF receptors limits the growth of new blood vessels, which are essential to supporting tumor growth .
Biochemical Pathways
By inhibiting the VEGF receptors, this compound disrupts the VEGF signaling pathway, which is critical for angiogenesis . This disruption affects downstream effects such as endothelial cell proliferation, migration, and survival, leading to a reduction in angiogenesis and, consequently, tumor growth .
Pharmacokinetics
It binds to serum albumin and α1-acid glycoprotein, with protein binding in human plasma being approximately 95% . The compound’s area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) increase proportionally with dose from 0.5 to 60 mg . This compound is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5′-diphospho-glucuronosyltransferase (UGT) 1A4 . The compound and its metabolites are mainly excreted in feces (59%), with less than 1% of unchanged drug being excreted in urine . The apparent oral clearance is moderate and the mean terminal half-life is 22 hours .
Result of Action
The primary molecular effect of this compound is the inhibition of VEGF receptor tyrosine kinases, which leads to a blockade of VEGF signaling . This results in a reduction in angiogenesis, thereby limiting the growth of new blood vessels essential for tumor growth . On a cellular level, this means that tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, a high-fat meal can reduce the cediranib AUC by 24% and Cmax by 33%, affecting its bioavailability . Furthermore, this compound is a substrate of multidrug resistance-1 (MDR1) protein (also known as P-glycoprotein [P-gp]) . Therefore, coadministration with ketoconazole, a potent P-gp inhibitor, can increase cediranib AUC at steady-state (AUCss) in patients by 21%, while coadministration with rifampicin, a potent inducer of P-gp, can decrease cediranib AUCss by 39% .
Biochemical Analysis
Biochemical Properties
Cediranib maleate is a highly potent ATP-competitive inhibitor of recombinant KDR tyrosine kinase in vitro . It interacts with all three VEGF receptors (VEGFR-1, -2, and -3), thereby blocking VEGF-signaling, angiogenesis, and tumor cell growth .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By forming a blockade at the VEGF receptors, this compound limits the growth of new blood vessels, which are essential to supporting tumor growth . Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting vascular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK) . This inhibition blocks VEGF-signaling, thereby limiting the growth of new blood vessels essential for tumor growth .
Temporal Effects in Laboratory Settings
This compound has been shown to have linear pharmacokinetics over time . It is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5′-diphospho-glucuronosyltransferase (UGT) 1A4 . This compound and its metabolites are mainly excreted in feces (59%), with less than 1% of unchanged drug being excreted in urine .
Metabolic Pathways
This compound is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5′-diphospho-glucuronosyltransferase (UGT) 1A4 .
Preparation Methods
Cediranib maleate is synthesized through a series of chemical reactions involving indole-ether quinazoline derivatives. Industrial production methods involve optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Cediranib maleate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Cediranib maleate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cediranib maleate is unique in its high potency and selectivity for VEGF receptors. Similar compounds include:
Bevacizumab: Another VEGF inhibitor, but it is a monoclonal antibody rather than a small molecule.
Sorafenib: A multi-kinase inhibitor that targets VEGF receptors as well as other kinases involved in tumor growth.
Sunitinib: A tyrosine kinase inhibitor that targets multiple receptors, including VEGF receptors.
This compound stands out due to its high affinity for VEGF receptors and its oral bioavailability, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGHBVACUJCRP-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31FN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857036-77-2 | |
| Record name | Cediranib maleate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857036772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 857036-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEDIRANIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68AYS9A614 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cediranib Maleate and what are its downstream effects?
A1: this compound is a potent tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFRs) []. By inhibiting VEGFRs, this compound disrupts the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and vascular permeability. This inhibition can lead to reduced edema and neovascularization, making it a potential therapeutic agent for diseases like age-related macular degeneration and diabetic retinopathy [].
Q2: Are there any studies exploring the delivery of this compound to the eye?
A2: Yes, researchers have investigated topical noninvasive retinal drug delivery of this compound using a 3% this compound γ-cyclodextrin nanoparticle eye drop formulation in rabbits []. This study aimed to evaluate the ocular pharmacokinetics and retinal delivery of the drug after a single-dose administration [].
Q3: Has this compound been investigated in combination with other therapies?
A3: this compound has been explored in combination with Olaparib in a clinical trial for patients with recurrent platinum-resistant or refractory ovarian cancer []. The trial utilized a phase II/III seamless design to assess the efficacy of the combination therapy [].
Q4: Are there any known challenges in developing this compound as a therapeutic?
A4: One challenge in drug development is ensuring the stability of the drug substance. Researchers have investigated the solubility and stability of this compound, which is crucial for formulating it into a stable and effective drug product [].
Q5: What is the significance of understanding the crystal structure of this compound?
A5: Understanding the crystal structure of this compound is crucial for controlling its material properties []. This knowledge can be leveraged to optimize its formulation, stability, and ultimately its effectiveness as a therapeutic agent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


